molecular formula C6H10N2O2S B8480469 6-(Hydroxyimino)-5,5-dimethylthiomorpholin-3-one CAS No. 62382-45-0

6-(Hydroxyimino)-5,5-dimethylthiomorpholin-3-one

Cat. No.: B8480469
CAS No.: 62382-45-0
M. Wt: 174.22 g/mol
InChI Key: UBMLGUIMFYLAMN-UHFFFAOYSA-N
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Description

6-(Hydroxyimino)-5,5-dimethylthiomorpholin-3-one is a useful research compound. Its molecular formula is C6H10N2O2S and its molecular weight is 174.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

62382-45-0

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

IUPAC Name

6-hydroxyimino-5,5-dimethylthiomorpholin-3-one

InChI

InChI=1S/C6H10N2O2S/c1-6(2)5(8-10)11-3-4(9)7-6/h10H,3H2,1-2H3,(H,7,9)

InChI Key

UBMLGUIMFYLAMN-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NO)SCC(=O)N1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 41 g α-aminoisobutyraldoxime hydrochloride and 150 ml. of water was charged into a stirred flask and cooled to 0° C. Chlorine was added to the solution at 0° C until 22 g. had been taken up. The reaction mixture was stirred at 0° C for 30 minutes after the chlorine addition. Sodium hydroxide (6 g in 40 ml water) was added with stirring to neutralize the hydrochloric acid, after which a solution of 36 g of ethyl mercaptoacetate and 12 g of sodium hydroxide in 40 ml of water was added rapidly at 5° to 10° C. The mixture was warmed to 25° C and stirred overnight. The solid product was filtered, washed with water then dried at room temperature, to yield 7 g of 2-oximino-3,3-dimethyltetrahydro-1,4-thiazin-5-one, m.p. 234°-236° C. An nmr spectrum and m.p. comparison showed the product to be identical with that from Example II.
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α-aminoisobutyraldoxime hydrochloride
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41 g
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40 mL
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36 g
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12 g
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40 mL
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Synthesis routes and methods II

Procedure details

A mixture of 12 g. of 1-ethoxycarbonylmethylthio-2-nitro-2-methylpropionaldoxime and 150 ml of ammonium hydroxide was charged into a pyrex pressure bottle and stirred at room temperature for three days. The excess ammonia and water was stripped from the reaction mixture under reduced pressure. The solid crystalline residue was washed with a small amount of cold water and dried. The residue was then recrystallized from acetonitrile to yield 4 g of 2-Oximino-3,3-dimethyltetrahydro-1,4-thiazin-5-one, m.p. 234°-236° C. The nmr and infrared spectra supported the proposed structure.
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1-ethoxycarbonylmethylthio-2-nitro-2-methylpropionaldoxime
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150 mL
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Synthesis routes and methods III

Procedure details

A mixture of 5.0 g 1-(ethoxycarbonylmethylthio)-2-methyl-2-(methylsulfonyl)propionaldoxime and 150 ml. of ammonium hydroxide was charged into a pyrex pressure bottle and stirred at room temperature for forty hours. The mixture was stripped of excess ammonia and water under reduced pressure. The solid crystalline residue was washed with water, then dried at room temperature to yield 3 g of 2-oximino-3,3-dimethyltetrahydro-1,4-thiazin-5-one, m.p. 234° C. The nmr spectrum was identical with those of the compounds from Examples II and III.
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1-(ethoxycarbonylmethylthio)-2-methyl-2-(methylsulfonyl)propionaldoxime
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5 g
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